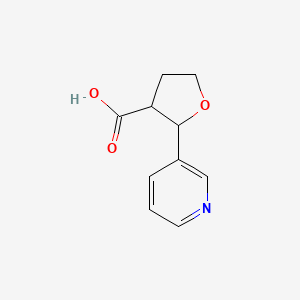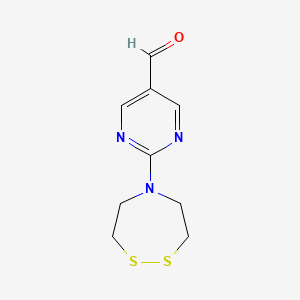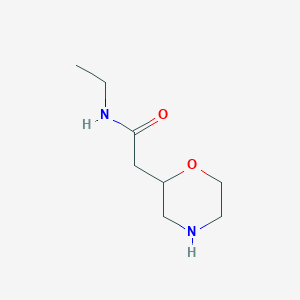
(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane is a chiral compound that belongs to the class of oxolanes It features a fluorophenyl group and an iodomethyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the reaction of a chiral epoxide with a fluorophenyl iodide under basic conditions to form the desired oxolane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The fluorophenyl group can undergo reduction to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxolanes, while oxidation reactions can produce lactones or carboxylic acids.
Scientific Research Applications
(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the preparation of complex molecules and natural products.
Biological Studies: Researchers use it to study the effects of fluorinated and iodinated compounds on biological systems.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the iodomethyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(4-Chlorophenyl)-2-(iodomethyl)oxolane
- (2S,4R)-4-(4-Bromophenyl)-2-(iodomethyl)oxolane
- (2S,4R)-4-(4-Methylphenyl)-2-(iodomethyl)oxolane
Uniqueness
(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the iodine atom provides a handle for further functionalization through substitution reactions.
This compound’s unique combination of functional groups and stereochemistry makes it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C11H12FIO |
|---|---|
Molecular Weight |
306.11 g/mol |
IUPAC Name |
(2S,4R)-4-(4-fluorophenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C11H12FIO/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
InChI Key |
DPSHEGBEIREPAA-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CI)C2=CC=C(C=C2)F |
Canonical SMILES |
C1C(COC1CI)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


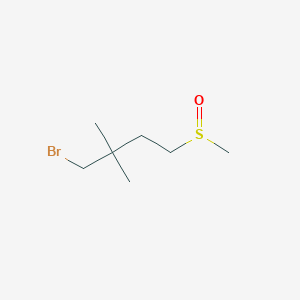
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
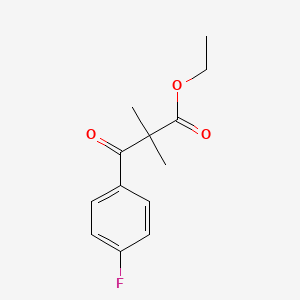
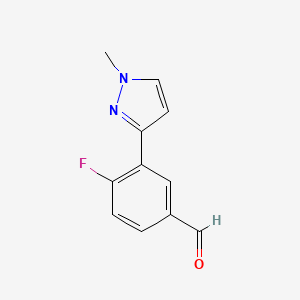
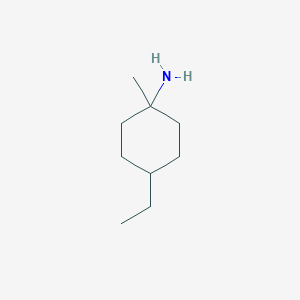
![Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B13200764.png)


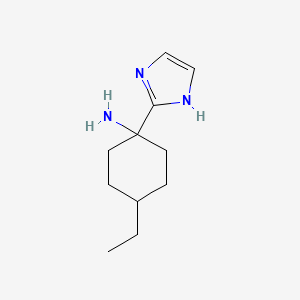
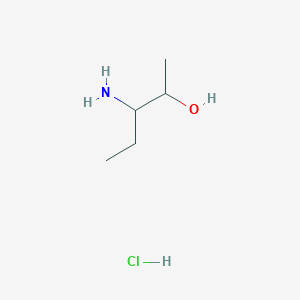
![4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)
